Chlorure de 1-allyl-3-méthylimidazolium

Vue d'ensemble

Description

Synthesis Analysis

AMIMCl is synthesized through the reaction between 1-methylimidazole and allyl chloride, under specific conditions to achieve high purity and yield. The process has been optimized through both conventional and microwave methods, offering a scalable approach for its production (Han De-xin, 2009).

Molecular Structure Analysis

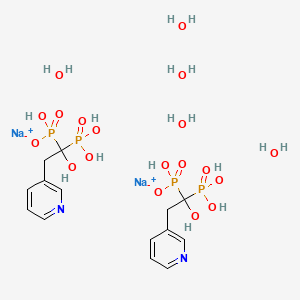

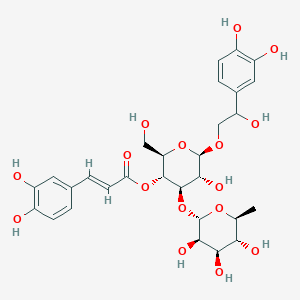

The molecular structure of AMIMCl has been extensively studied using techniques like X-ray diffraction, density functional theory (DFT), and vibrational spectroscopy. These studies reveal a complex hydrogen bonding network and a stable cation-anion interaction, which are crucial for its solvent properties and reactivity (X. Xuan et al., 2011).

Chemical Reactions and Properties

AMIMCl plays a significant role in enhancing chemical reactions, particularly in cellulose depolymerization, where it acts not merely as a solvent but also enhances the catalyst's acidity. Its unique ionic nature facilitates a range of reactions, including tritylation and acetylation of cellulose, showcasing its versatility in chemical synthesis and modification processes (H. F. N. de Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of AMIMCl, such as its melting point, thermal stability, and dissolution capacity, are pivotal for its applications. Studies have shown that AMIMCl can dissolve significant amounts of cellulose, leading to the creation of novel materials with enhanced mechanical properties. Its thermal stability and recyclability are also notable, making it an environmentally friendly solvent option for various industrial processes (Q. Ren et al., 2003).

Chemical Properties Analysis

AMIMCl's chemical properties, such as its ability to disrupt crystallinity and enhance ionic conductivity in polymer electrolytes, are under continuous investigation. Its role in the plasticization of polymers and the improvement of stability and conductivity in biopolymer electrolytes exemplifies its potential in material science and engineering applications (S. Ramesh et al., 2012).

Applications De Recherche Scientifique

Solvatation de la cellulose

Le AMIMCl est reconnu pour sa capacité à dissoudre la cellulose, ce qui représente une avancée significative dans l'utilisation de la biomasse. La capacité du liquide ionique à former des liaisons hydrogène avec la cellulose permet la dissolution de ce matériau autrement résistant, ouvrant ainsi la voie à la création de matériaux de cellulose régénérée .

Plasticisation des biopolymères

Le composé sert de plastifiant efficace pour les biopolymères tels que l'amidon de maïs. Cette application est particulièrement précieuse dans le développement de plastiques biodégradables, où les films d'amidon plastifiés au AMIMCl offrent une alternative écologique aux plastiques conventionnels .

Acétylation de la cellulose

Le AMIMCl est utilisé comme solvant dans le processus d'acétylation de la cellulose, conduisant à la formation d'acétates de cellulose. Ces acétates de cellulose, ou acétates de cellulose de balle de maïs (CCA), ont des applications dans la création de matériaux semi-synthétiques utilisés dans les films, les fibres et les plastiques .

Traitement de la biomasse

Dans le domaine du traitement de la biomasse, le AMIMCl joue un rôle crucial dans la dégradation du réseau de liaisons hydrogène de la cellulose, qui est un composant majeur de la biomasse. Ce processus est essentiel pour convertir la biomasse en produits et combustibles précieux .

Modification de la rhéologie

L'ajout de chlorure de lithium aux solutions de AMIMCl contenant de la cellulose peut modifier les propriétés rhéologiques de la solution. Cette modification est importante pour les procédés qui nécessitent des caractéristiques de viscosité spécifiques, telles que le filage de fibres et le moulage de matériaux .

Cinétique améliorée dans la solvatation de la cellulose

La recherche a montré que l'ajout de diméthylsulfoxyde (DMSO) à faible concentration peut améliorer la capacité de solvatation de la cellulose du AMIMCl en desserrant l'association étroite entre le cation et l'anion dans le liquide ionique. Cela conduit à un transport de masse accéléré et à une cinétique de solvatation de la cellulose améliorée .

Formation de clusters ioniques

À des concentrations plus élevées de DMSO, le AMIMCl commence à former des clusters ioniques. Ces clusters ont des liaisons hydrogène plus fortes entre les cations et les anions par rapport au AMIMCl pur, ce qui affecte la capacité du liquide ionique à se lier à la cellulose. Comprendre ce comportement est crucial pour optimiser l'utilisation du AMIMCl dans diverses applications .

Systèmes de solvants pour l'industrie de la cellulose régénérée

Le AMIMCl fait partie de nouveaux systèmes de solvants qui sont explorés pour remplacer les méthodes traditionnelles dans l'industrie de la cellulose régénérée. Ces nouveaux systèmes visent à réduire la pollution et à offrir des alternatives plus durables et rentables .

Mécanisme D'action

Target of Action

1-Allyl-3-methylimidazolium chloride, also known as AMIM-Cl, primarily targets cellulose . It is used as a solvent to dissolve cellulose during the preparation of regenerated cellulose materials .

Mode of Action

AMIM-Cl interacts with cellulose by dissolving it . This interaction results in the formation of a solution that can be used for the preparation of regenerated cellulose materials . It also acts as a plasticizer for cornstarch .

Biochemical Pathways

The primary biochemical pathway affected by AMIM-Cl involves the solubilization of cellulose . This process leads to the formation of a solution that can be used for various applications, including the preparation of regenerated cellulose materials and the acetylation of cornhusk cellulose to form cornhusk cellulose acetates .

Pharmacokinetics

It’s known that amim-cl is a thermostable and nonvolatile task-specific ionic liquid (tsil) .

Result of Action

The action of AMIM-Cl results in the dissolution of cellulose , leading to the formation of a solution that can be used for various applications . For instance, it can be used as a solvent for the acetylation of cornhusk cellulose to form cornhusk cellulose acetates . It can also act as a plasticizer for cornstarch, forming AMIM-Cl-plasticized starch film .

Action Environment

The action of AMIM-Cl is influenced by environmental factors such as temperature. It is a thermostable ionic liquid, meaning it remains stable under high temperatures . This property enhances its efficacy in dissolving cellulose . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Allyl-3-methylimidazolium chloride plays a crucial role in biochemical reactions, primarily as a solvent for cellulose. It interacts with cellulose molecules by breaking the hydrogen bonds between cellulose chains, thereby enhancing its solubility . This interaction is facilitated by the ionic nature of 1-Allyl-3-methylimidazolium chloride, which allows it to form hydrogen bonds with the hydroxyl groups of cellulose . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and enzymes, by altering their structural conformation and enhancing their solubility .

Cellular Effects

1-Allyl-3-methylimidazolium chloride has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the addition of lithium chloride to 1-Allyl-3-methylimidazolium chloride solutions has been shown to form suprastructures that impact the solubility and degradation of cellulose . This compound also affects the flow properties and microstructure of cellulose solutions, leading to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of 1-Allyl-3-methylimidazolium chloride involves its ability to disrupt hydrogen bonds within cellulose molecules, thereby enhancing their solubility . This compound forms hydrogen bonds with the hydroxyl groups of cellulose, leading to the dissolution of cellulose chains . Additionally, 1-Allyl-3-methylimidazolium chloride has been shown to interact with other biomolecules, such as proteins and enzymes, by altering their structural conformation and enhancing their solubility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Allyl-3-methylimidazolium chloride change over time. This compound is stable under various conditions, but its effectiveness in dissolving cellulose can be influenced by factors such as temperature and the presence of other chemicals . Over time, the solubility of cellulose in 1-Allyl-3-methylimidazolium chloride may decrease, and degradation may be aggravated by the addition of other chemicals, such as lithium chloride . Long-term studies have shown that this compound can cause significant changes in the flow properties and microstructure of cellulose solutions .

Dosage Effects in Animal Models

The effects of 1-Allyl-3-methylimidazolium chloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance the solubility of cellulose and other biomolecules . At high doses, it can cause toxic or adverse effects, such as changes in cell signaling pathways and gene expression . Threshold effects have been observed, where the solubility of cellulose increases up to a certain concentration of 1-Allyl-3-methylimidazolium chloride, beyond which the solubility decreases .

Metabolic Pathways

1-Allyl-3-methylimidazolium chloride is involved in various metabolic pathways, particularly those related to cellulose metabolism . This compound interacts with enzymes and cofactors involved in cellulose degradation, enhancing the solubility and breakdown of cellulose molecules . Additionally, 1-Allyl-3-methylimidazolium chloride has been shown to affect metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-Allyl-3-methylimidazolium chloride is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, affecting its localization and activity . The transport properties of 1-Allyl-3-methylimidazolium chloride are influenced by factors such as temperature and the presence of other chemicals .

Subcellular Localization

1-Allyl-3-methylimidazolium chloride is localized in various subcellular compartments, where it exerts its effects on cellular processes . This compound can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of 1-Allyl-3-methylimidazolium chloride affects its activity and function, influencing processes such as cellulose solubilization and enzyme interactions .

Propriétés

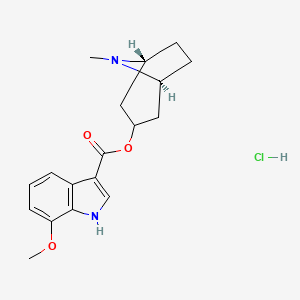

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCRKLLQYOIKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

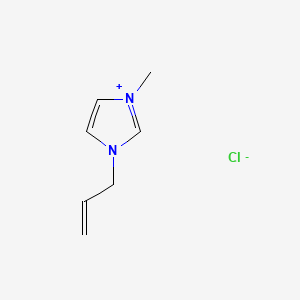

C[N+]1=CN(C=C1)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047928 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65039-10-3 | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1-Allyl-3-methylimidazolium chloride disrupts the hydrogen bonding network within cellulose, leading to its dissolution. [, , , , ] This interaction is crucial for applications such as biomass processing and cellulose modification.

A: Dissolved cellulose can be regenerated into various forms, including fibers, films, and aerogels, by introducing anti-solvents like water or alcohols. [, , ] These regenerated materials often exhibit altered properties, such as reduced crystallinity and increased surface area. []

ANone: Its molecular formula is C₇H₁₁ClN₂ and its molecular weight is 158.64 g/mol.

A: Yes, 1-allyl-3-methylimidazolium chloride can be characterized using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] FTIR reveals characteristic peaks for the imidazolium ring and the allyl group. NMR can distinguish the different proton and carbon environments within the molecule.

A: Yes, research demonstrates compatibility with collagen, chitin, and xylan, allowing for the creation of diverse biocomposite materials with tailored properties. [, , ]

A: 1-Allyl-3-methylimidazolium chloride is thermally stable and relatively non-volatile, enabling its use in high-temperature processes and facilitating its recovery and reuse. [, ]

A: Yes, it can be used as a solvent and sometimes as a co-catalyst in various reactions, including acetylation, benzoylation, and ring-opening polymerization. [, , ] Its ability to dissolve cellulose and other biopolymers makes it a promising medium for biomass conversion and modification.

A: The imidazolium cation can stabilize reaction intermediates through hydrogen bonding or electrostatic interactions. [] The allyl group can participate in specific reactions or influence the solvent properties of the ionic liquid.

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the dissolution mechanism of cellulose and chitin in 1-allyl-3-methylimidazolium chloride. [] These simulations provide insights into the molecular-level interactions and the role of the ionic liquid in disrupting the hydrogen bonding network.

A: Different anions can significantly influence the physicochemical properties of the resulting ionic liquid, including melting point, viscosity, and solubility. [, ] These changes can affect its ability to dissolve cellulose and other polymers.

A: Yes, comparative studies have been conducted to evaluate the performance of 1-allyl-3-methylimidazolium chloride against other ionic liquids in various applications, such as biomass pretreatment and cellulose modification. [, ] These studies help identify the optimal ionic liquid for specific applications.

A: Key resources include access to spectroscopic techniques like FTIR and NMR, equipment for rheological measurements, and computational resources for MD simulations. [] Collaboration with experts in fields such as organic chemistry, polymer science, and materials science is also beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)

![3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-1,1-diethylurea](/img/structure/B1250903.png)